4-Hex-1-ynylbenzaldehyde

描述

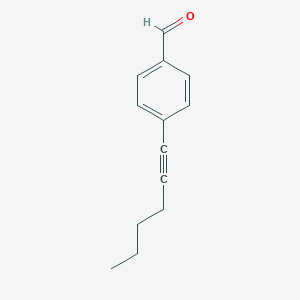

4-Hex-1-ynylbenzaldehyde is an organic compound belonging to the family of alkynylbenzaldehydes. It is characterized by the presence of a hex-1-ynyl group attached to a benzaldehyde moiety. This compound is a yellowish liquid with a molecular weight of 186.25 g/mol and a boiling point of 106°C . It is known for its aromatic properties and is used in various chemical syntheses.

准备方法

The synthesis of 4-Hex-1-ynylbenzaldehyde typically involves the reaction of benzaldehyde with hex-1-ynylmagnesium bromide, a Grignard reagent. The reaction proceeds as follows:

Formation of Grignard Reagent: Hex-1-yne reacts with magnesium in the presence of anhydrous ether to form hex-1-ynylmagnesium bromide.

Reaction with Benzaldehyde: The Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol.

Oxidation: The alcohol is subsequently oxidized to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

化学反应分析

4-Hex-1-ynylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction with agents such as sodium borohydride can convert it to the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the hex-1-ynyl group can be replaced with other functional groups.

Addition: The compound can participate in addition reactions with halogens or hydrogen halides.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 4-Hex-1-ynylbenzaldehyde typically involves a two-step process that includes reduction and cross-coupling reactions. The initial step forms a stable aluminum hemiaminal intermediate, which protects the aldehyde group. This intermediate is then reacted with organometallic reagents to introduce the hex-1-ynyl group onto the benzaldehyde core. Transition metal-catalyzed cross-coupling reactions are often employed for efficient production with high yields.

Chemical Properties:

this compound features both an aldehyde functional group and a hex-1-ynyl substituent, imparting unique reactivity. The compound can undergo various reactions including:

- Oxidation: Conversion to carboxylic acids.

- Reduction: Formation of primary alcohols.

- Substitution: Reactivity of the hex-1-ynyl group allows for the introduction of other substituents.

Scientific Research Applications

This compound has been explored in several scientific domains:

Organic Chemistry

As a versatile building block, it is utilized in the synthesis of complex organic molecules. Its unique structure allows chemists to create new compounds through various reaction pathways, enhancing the development of novel materials.

Biological Research

Research has investigated its potential biological activities, particularly its interactions with biomolecules. Studies suggest that compounds with similar structures may exhibit anticancer properties or antimicrobial activities, making them candidates for further investigation in drug discovery .

Medicinal Chemistry

The compound is being explored for its therapeutic potential. Its aldehyde functional group can participate in nucleophilic addition reactions, which are crucial in drug synthesis. The ability to modify the hex-1-ynyl group further expands its utility in developing new pharmaceuticals .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials that require specific chemical properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated derivatives of this compound for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the compound enhanced its efficacy against specific cancer types, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Synthesis of Novel Polymers

Researchers utilized this compound as a monomer in polymer synthesis. By polymerizing it with other vinyl compounds, they created materials with unique thermal and mechanical properties, demonstrating its applicability in material science.

Data Tables

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Facilitates diverse synthetic routes |

| Biological Research | Investigated for anticancer properties | Modifications enhance activity |

| Medicinal Chemistry | Precursor in drug synthesis | Potential therapeutic applications |

| Industrial Applications | Production of specialty chemicals | Used in advanced material fabrication |

作用机制

The mechanism of action of 4-Hex-1-ynylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The hex-1-ynyl group can participate in click chemistry reactions, making it a versatile compound for various applications .

相似化合物的比较

Similar compounds to 4-Hex-1-ynylbenzaldehyde include:

4-Phenylbut-3-yn-2-one: Another alkynylbenzaldehyde with different substituents.

4-Ethynylbenzaldehyde: Contains an ethynyl group instead of a hex-1-ynyl group.

4-Propynylbenzaldehyde: Features a propynyl group in place of the hex-1-ynyl group.

This compound is unique due to its longer alkynyl chain, which can influence its reactivity and applications .

生物活性

4-Hex-1-ynylbenzaldehyde is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound possesses a unique structure characterized by a hexynyl group attached to a benzaldehyde moiety. The synthesis of this compound typically involves the Sonogashira coupling reaction, which allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This method has been widely reported in literature for generating various substituted benzaldehydes with potential biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably, its activity has been assessed using Minimum Inhibitory Concentration (MIC) tests against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| Benzaldehyde | Bacillus anthracis | 850 |

| Benzaldehyde | Pantoea conspicua | 1060 |

The results indicate that while this compound exhibits moderate antibacterial activity, traditional benzaldehyde derivatives show variable effectiveness against other bacterial strains, suggesting that structural modifications can enhance bioactivity .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Research highlights its interaction with heat shock proteins (Hsp90), which are crucial in cancer cell proliferation and survival. Inhibiting Hsp90 can lead to the selective death of cancer cells while sparing normal cells.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Hsp90 : Disruption of the chaperone function of Hsp90 leads to destabilization of client proteins involved in tumor growth.

- Induction of Apoptosis : Compounds targeting Hsp90 often trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various benzaldehyde derivatives, including this compound, against S. aureus. The findings suggested that structural modifications significantly influenced antimicrobial potency. The study concluded that compounds with longer aliphatic chains exhibited enhanced membrane-disrupting capabilities, leading to increased antibacterial activity .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer potential, researchers conducted molecular docking studies on Hsp90 inhibitors derived from benzaldehydes. The results indicated that this compound showed promising binding affinities to the ATP-binding site of Hsp90, suggesting its potential as a therapeutic agent in cancer treatment .

属性

IUPAC Name |

4-hex-1-ynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAJCLIURGBJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381409 | |

| Record name | 4-hex-1-ynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-90-4 | |

| Record name | 4-(1-Hexyn-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hex-1-ynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。